- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Cas no 959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol)

959162-99-3 structure
Nome del prodotto:(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-chloro-4-(ethylamino)-3-Pyridinemethanol
- (6-chloro-4-(ethylamino)pyridin-3-yl)methanol
- 6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
- MPXJZSOEDMDXJO-UHFFFAOYSA-N
- 3-Pyridinemethanol, 6-chloro-4-(ethylamino)-
- (6-Chloro-4-ethylamino-pyridin-3-yl)-methanol
- 6-Chloro-4-(ethylamino)-3-pyridinemethanol (ACI)
- [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol
- 959162-99-3
- DA-36294
- CS-0168595
- BS-52864
- F71710
- SCHEMBL4281181
- (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
-
- MDL: MFCD20685998
- Inchi: 1S/C8H11ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11)
- Chiave InChI: MPXJZSOEDMDXJO-UHFFFAOYSA-N
- Sorrisi: ClC1=CC(=C(C=N1)CO)NCC
Proprietà calcolate
- Massa esatta: 186.0559907g/mol
- Massa monoisotopica: 186.0559907g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 134
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 45.2
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1229558-1g |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 95% | 1g |
$600 | 2024-06-03 | |
Aaron | AR01DFRU-250mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98% | 250mg |
$6.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239235-100mg |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 98% | 100mg |
¥45.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239235-1g |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 98% | 1g |
¥120.00 | 2024-04-23 | |
1PlusChem | 1P01DFJI-100mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 97% | 100mg |
$25.00 | 2024-04-19 | |
A2B Chem LLC | AX05486-250mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98%;RG | 250mg |
$17.00 | 2024-07-18 | |
Ambeed | A1501937-1g |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 1g |
$18.0 | 2025-02-25 | |
A2B Chem LLC | AX05486-1g |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98%;RG | 1g |
$24.00 | 2024-07-18 | |
A2B Chem LLC | AX05486-5g |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98%;RG | 5g |
$77.00 | 2024-07-18 | |
Aaron | AR01DFRU-1g |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98% | 1g |
$10.00 | 2025-02-12 |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Riferimento
- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, cooled
1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt
1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt
Riferimento
- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -50 - -25 °C; 1 - 2 h, -50 - -40 °C; -40 °C → -5 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C
Riferimento
- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt
1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt
Riferimento
- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanol , Ethyl acetate
1.2 Reagents: Methanol , Ethyl acetate
Riferimento
- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Lithium borohydride Solvents: Methanol , Tetrahydrofuran ; 12 h, 55 °C
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, 5 °C; 1 h, 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled
Riferimento
- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Sodium hydroxide , Water
1.2 Reagents: Sodium hydroxide , Water
Riferimento
- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular CarcinomaJournal of Medicinal Chemistry, 2022, 65(11), 7595-7618,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -5 °C; -5 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C
Riferimento
- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Raw materials
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Preparation Products
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Letteratura correlata
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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